Glenbar
Description
Contextualization of Herbicides in Modern Agricultural Systems
Herbicides are a cornerstone of modern agriculture, essential for managing unwanted plant species, or weeds, that compete with crops for vital resources such as sunlight, water, and nutrients. glyphosate.eumomoagrochemicals.com Uncontrolled weed growth can lead to significant reductions in crop yields, with potential losses of up to 40% of the world's potential harvests annually. glyphosate.eu The use of herbicides allows for more efficient and large-scale food production by reducing the need for labor-intensive manual or mechanical weeding. momoagrochemicals.comnebraskacorn.gov This leads to increased crop yields and helps ensure a stable food supply for a growing global population. momoagrochemicals.com Furthermore, herbicides enable the adoption of conservation tillage practices, such as no-till farming, which help to reduce soil erosion and decrease carbon emissions. glyphosate.eu
Herbicides are broadly categorized as either selective or non-selective. upl-ltd.com Selective herbicides are designed to target specific weed species while leaving the desired crop unharmed, exploiting biological differences between the two. nebraskacorn.govupl-ltd.com Non-selective herbicides, on the other hand, are broad-spectrum and will affect any plant they come into contact with. upl-ltd.com The development and application of these chemical tools have revolutionized farming, making it more productive and economically viable. momoagrochemicals.com
Historical Development and Classification of Organophosphate Herbicides
The development of organophosphate (OP) compounds originated in the 1930s, initially driven by research into insecticides in Germany led by Gerhard Schrader. wikipedia.orgresearchgate.net While some of these compounds were developed into nerve agents like sarin (B92409) and tabun, their agricultural potential was realized after World War II. wikipedia.orggetipm.com The first organophosphate insecticides, such as parathion (B1678463) and malathion, were commercialized in the post-war era. wikipedia.org
Organophosphates are organic derivatives of phosphoric acid and its related sulfur-containing analogues (e.g., phosphorothioic acid). researchgate.net While the majority of OP compounds are known for their use as insecticides that act by inhibiting the enzyme acetylcholinesterase, a subset of these chemicals was developed for herbicidal activity. mdpi.com Glyphosate is a well-known example of an organophosphate compound used as a herbicide, though its mechanism of action differs from that of OP insecticides. mdpi.com Organophosphate herbicides are part of a broader classification of synthetic pesticides that saw widespread use in the mid-20th century, often replacing more persistent organochlorine pesticides. researchgate.net
Significance of the Chemical Compound in Agricultural Chemistry Research
Bensulide holds significance in agricultural chemistry as a selective, pre-emergence herbicide. It is used to control annual grasses and certain broadleaf weeds in a variety of crops, including cucurbits, carrots, and lettuce, as well as in turfgrass. Its importance lies in its specific use pattern and its chemical nature as an organophosphate compound developed for herbicidal rather than insecticidal purposes. Research into Bensulide contributes to the understanding of how modifications to the core organophosphate structure can result in different biological activities.
Scope and Objectives of Academic Inquiry Pertaining to the Chemical Compound
Academic inquiry into Bensulide focuses on several key areas. The primary objectives are to understand its precise mechanism of action in plants, its environmental fate and transport, including its persistence and degradation pathways in soil and water, and to develop sensitive and accurate analytical methods for its detection in various environmental matrices. Further research aims to evaluate its efficacy and potential for crop injury under different environmental conditions and to investigate the potential for weed resistance. These studies are crucial for assessing its environmental impact and ensuring its safe and effective use in agriculture.
Structure
2D Structure
3D Structure
Properties
CAS No. |
3765-57-9 |
|---|---|
Molecular Formula |
C10H6Cl4O3S |
Molecular Weight |
348.0 g/mol |
IUPAC Name |
methyl 2,3,5,6-tetrachloro-4-methylsulfanylcarbonylbenzoate |
InChI |
InChI=1S/C10H6Cl4O3S/c1-17-9(15)3-5(11)7(13)4(10(16)18-2)8(14)6(3)12/h1-2H3 |
InChI Key |
KNDXZFMNQKSIHU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)SC)Cl)Cl |
Color/Form |
[Melnikov NN; Residue Reviews; FA Gunther & JD Gunther, Ed; Springer-Verlag, NY, NY, 36: 154 (1971)] White crystalline substance |
melting_point |
[Melnikov NN; Residue Reviews; FA Gunther & JD Gunther, Ed; Springer-Verlag, NY, NY, 36: 154 (1971)] 161-162 °C |
physical_description |
White solid; [HSDB] |
solubility |
[Melnikov NN; Residue Reviews; FA Gunther & JD Gunther, Ed; Springer-Verlag, NY, NY, 36: 154 (1971)] Practically insol in water (0.36 mg/l; highly sol in most organic solvents |
Origin of Product |
United States |
Chemical and Physical Properties
The physical and chemical properties of a herbicide are critical in determining its behavior in the environment, its mode of action, and its persistence.
| Property | Value |
| Chemical Name | S-(O,O-Diisopropyl phosphorodithioate) ester of N-(2-mercaptoethyl)benzenesulfonamide |
| CAS Number | 741-58-2 |
| Molecular Formula | C₁₄H₂₄NO₄PS₃ |
| Molecular Weight | 397.5 g/mol |
| Appearance | Colorless liquid (pure), Amber liquid (technical) |
| Odor | Mild mercaptan-like |
| Melting Point | < 0 °C |
| Boiling Point | 148-150 °C at 0.05 mmHg |
| Density | 1.25 g/mL at 20 °C |
| Vapor Pressure | < 1 x 10⁻⁶ mmHg at 25 °C |
| Water Solubility | 25 mg/L at 20 °C |
| Log P (Kow) | 4.2 |
Synthesis and Manufacturing
The synthesis of organophosphate compounds like Bensulide typically involves multi-step chemical reactions. While specific proprietary manufacturing processes are not publicly detailed, a general synthetic route for phosphorodithioates can be described. One common method involves the reaction of phosphorus pentasulfide (P₄S₁₀) with an appropriate alcohol, in this case, isopropanol, to form a dithiophosphoric acid intermediate. researchgate.net This intermediate is then reacted with a suitable sulfonamide derivative containing a reactive site, such as N-(2-chloroethyl)benzenesulfonamide, to yield the final Bensulide molecule. The process requires careful control of reaction conditions, including temperature and catalysts, to ensure a high yield and purity of the final product.
Environmental Dynamics and Biogeochemical Cycling
Persistence and Degradation Pathways in Soil Matrices
The persistence of a pesticide in the soil is a critical factor in determining its potential for long-term environmental impact. For DCPA, biodegradation is the primary process of dissipation in the soil environment. epa.govca.gov
Microbial activity is the main driver of DCPA degradation in soil. epa.gov The rate of this breakdown is influenced by environmental conditions such as temperature and soil moisture, with warmer and moister conditions generally leading to faster degradation. ca.govepa.gov The estimated half-life of DCPA in soil under aerobic (oxygen-present) conditions ranges from 18 to 37 days, while under anaerobic (oxygen-absent) conditions, the half-life is slightly longer, ranging from 37 to 59 days. epa.gov
The degradation of DCPA proceeds through the successive hydrolysis of its two ester linkages. The first step forms monomethyl tetrachloroterephthalate (MTP), which is a minor intermediate metabolite. ca.govwikipedia.org Further degradation leads to the formation of tetrachloroterephthalic acid (TPA), which is the major and terminal metabolite. epa.govepa.govwikipedia.org Over a period of 197 days, essentially all of the applied DCPA is transformed into TPA. ca.gov
The bioremediation potential of soils contaminated with DCPA is linked to the activity of indigenous microbial populations capable of metabolizing this compound. Enhancing these microbial communities through optimal soil conditions could potentially accelerate the breakdown of DCPA and, by extension, similar compounds like Glenbar.
Abiotic degradation processes, such as photolysis (breakdown by sunlight) and hydrolysis (reaction with water), appear to be less significant for DCPA compared to microbial degradation. ca.gov DCPA is considered to be relatively stable to hydrolysis. ca.gov However, photolysis can play a role in its degradation on soil and water surfaces. In the presence of sunlight, the half-life of DCPA on the surface of water is less than three days. wikipedia.org On soil, the half-life in the presence of sunlight can range from 14 to 100 days. wikipedia.org Volatilization, the process of turning from a solid or liquid into a gas, can also be a significant dissipation route for DCPA from the soil surface, particularly under warm and moist conditions. epa.gov
Transport and Mobility in Aquatic and Terrestrial Ecosystems
The transport and mobility of a pesticide determine its potential to move from the application site and contaminate other environmental compartments, such as groundwater and surface water. Parent DCPA itself is not considered to be particularly mobile in the environment. epa.govca.gov It has a high soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 3900, which indicates that it binds strongly to soil particles and is therefore presumed to be immobile in soil. wikipedia.org
However, the primary degradation product of DCPA, tetrachloroterephthalic acid (TPA), exhibits significantly different mobility characteristics. TPA is much more water-soluble than DCPA and is both mobile and persistent in the environment. ca.govepa.govwikipedia.org This high mobility means that TPA has a strong potential to leach through the soil profile and contaminate groundwater, a behavior that has been observed regardless of soil type. epa.govwikipedia.orgepa.gov The other metabolite, MTP, is considered a minor intermediate with a short half-life of about 2.8 days. ca.govoregonstate.edu
The following table summarizes the key properties related to the transport and mobility of DCPA and its main metabolite, TPA.
| Compound | Water Solubility | Soil Mobility | Leaching Potential |
| DCPA | Low (0.5 ppm) ca.gov | Immobile (Koc = 3900) wikipedia.org | Low epa.govca.gov |
| TPA | High (5780 ppm) ca.gov | Mobile epa.govwikipedia.org | High epa.govepa.gov |
Bioavailability and Sequestration in Environmental Media
The bioavailability of a pesticide refers to the fraction of the chemical that is available for uptake by living organisms. Sequestration, on the other hand, refers to the process by which a chemical becomes bound to soil and sediment particles, reducing its bioavailability.
For organochlorine pesticides in general, their lipophilic (fat-loving) nature means they tend to associate with organic matter in the soil and the fatty tissues of organisms. mdpi.com This can lead to bioaccumulation in the food chain. nih.gov
In the case of DCPA, its strong adsorption to soil particles, as indicated by its high Koc value, suggests that its bioavailability in the soil may be limited. wikipedia.org However, the formation of the highly mobile and persistent TPA metabolite presents a different scenario. The high water solubility of TPA suggests it would be more bioavailable to soil organisms and plants, and also more susceptible to transport into aquatic ecosystems where it could be taken up by aquatic life. ca.govwikipedia.org
Sequestration of DCPA in soil is likely significant due to its strong binding to organic matter and clay particles. nih.gov This process can reduce its immediate availability for degradation and transport. However, the sequestered DCPA can be slowly released over time, acting as a long-term source of contamination. The persistent nature of the TPA metabolite means that it is less likely to be sequestered and more likely to remain bioavailable in the environment for extended periods. epa.gov
Ecological Impact and Non Target Organism Interactions
Influence on Soil Microbial Communities and Rhizosphere Dynamics
Effects on Non-Target Flora and Associated Ecosystem Functions
Herbicides are designed to target specific plant species, but they can also have unintended effects on non-target flora. researchgate.netnih.gov These effects can range from lethal outcomes to sublethal impacts, even at low concentrations. researchgate.netconicet.gov.ar Studies on other herbicides, such as glyphosate, have shown that non-target native plant species can exhibit a range of sensitivities, with some species being highly susceptible to even low application rates, leading to severe phytotoxicity or death. conicet.gov.ar Such effects on non-target plants can contribute to a loss of biodiversity in natural areas adjacent to agricultural fields. conicet.gov.ar The impact of herbicides on plant communities can include changes in species composition and a reduction in the number of plant species and their relative frequencies. researchgate.net While the general ecological risks of herbicides to non-target wild plant communities are recognized, specific detailed research findings on the effects of Glenbar on non-target flora and associated ecosystem functions were not explicitly found in the consulted literature. However, the potential for such impacts exists, given this compound's use as a pre-emergence herbicide. nih.gov Changes in vegetation structure due to various factors, including potentially chemical influences, can reduce ground cover and increase siltation, impacting water quality. desi.qld.gov.au
Interactions with Non-Target Invertebrate and Aquatic Organisms
Pesticides, including herbicides, can affect a wide range of non-target organisms in both terrestrial and aquatic environments. nih.govnih.govnih.gov Less than 1% of applied pesticides may reach their intended targets, with the remainder potentially polluting the surrounding environment and impacting non-target species. nih.gov
Investigations into Sublethal Biological Responses in Non-Target Species
Sublethal effects of chemical compounds on non-target organisms are a significant area of ecological research. These effects occur at concentrations below those causing immediate mortality and can impact various biological processes, including metabolism, development, reproduction, and behavior. nih.govirispublishers.comnih.gov Studies on other pesticides have documented sublethal effects on non-target invertebrates, such as reductions in lifespan, altered development rates, decreased population growth, impaired fertility and fecundity, changes in sex ratio, deformities, and modified feeding and foraging behaviors. nih.govirispublishers.com Behavioral modifications, such as jerky movements or hyperactivity, have also been observed as sublethal responses. irispublishers.com In aquatic organisms, sublethal effects of various contaminants have been observed, including impacts on reproduction, immune function, and metabolic enzymes. usgs.gov These effects can occur at concentrations well below acute lethality values. usgs.gov While the concept of sublethal effects in non-target species is well-established in the broader ecotoxicological literature nih.govirispublishers.comnih.govusgs.govfrontiersin.org, specific detailed research findings on sublethal biological responses of non-target invertebrates and aquatic organisms to this compound were not prominently featured in the consulted search results. However, the potential for such effects warrants consideration based on the known impacts of other pesticides on non-target organisms. nih.govnih.govnih.govmdpi.commdpi.combiorxiv.org
Trophic Transfer and Accumulation Dynamics in Environmental Food Webs
Chemical compounds present in the environment can be taken up by organisms and transferred through food webs, a process known as trophic transfer. researchgate.netresearchgate.netnih.gov Bioaccumulation refers to the uptake and retention of a contaminant within an organism, where the uptake rate exceeds the excretion rate. researchgate.netresearchgate.net Biomagnification occurs when the concentration of a substance increases at successive trophic levels in a food chain. researchgate.netresearchgate.net The potential for bioaccumulation and biomagnification is a critical aspect of assessing the ecological risk of persistent pollutants. researchgate.net Studies on other contaminants, such as heavy metals, have demonstrated trophic transfer and bioaccumulation in various food chains, including soil-plant-invertebrate pathways and aquatic food webs. researchgate.netnih.govmdpi.comnih.gov The extent of trophic transfer and biomagnification can vary depending on the specific substance, the organisms involved, and the structure of the food web. researchgate.netresearchgate.net While the principles of trophic transfer and bioaccumulation are generally applicable to environmental contaminants, specific detailed research findings on the trophic transfer and accumulation dynamics of this compound in environmental food webs were not explicitly found in the consulted literature. The lipophilicity of a compound, indicated by its XLogP, can influence its potential for bioaccumulation in organisms. This compound has an XLogP of 4.9, suggesting a potential for accumulation in fatty tissues. nih.govuni.lu Further research would be needed to determine the specific bioaccumulation and biomagnification potential of this compound in different environmental food webs.
Weed Resistance Mechanisms and Management Strategies
Genetic Analysis of Resistance Traits and Gene Flow Dynamics
The inheritance of resistance traits and their movement within and between weed populations are critical factors in the spread of herbicide resistance.
Genetic Basis of Resistance: In most cases, target-site resistance to PSII inhibitors due to a mutation in the psbA gene is a maternally inherited trait. This is because the psbA gene is located in the chloroplast DNA, which is typically inherited from the female parent. This mode of inheritance means that resistance is primarily spread through seed dispersal rather than pollen.
Gene Flow: Gene flow is the transfer of genetic material from one population to another. uwa.edu.au In the context of herbicide resistance, it is the movement of resistance alleles.
Pollen-Mediated Gene Flow: For nuclear-encoded resistance traits, pollen can be a significant vehicle for the spread of resistance, especially in outcrossing weed species. unl.eduresearchgate.net Wind or insects can carry pollen from resistant plants to susceptible populations, introducing the resistance allele.
Seed-Mediated Gene Flow: The dispersal of seeds from resistant plants is a primary way that resistance spreads over both short and long distances. uwa.edu.au Seeds can be moved by wind, water, animals, and agricultural machinery. The high mobility of weed seeds can lead to the rapid spread of resistance genes across a landscape. caws.org.nz
Studies on the population genetics of herbicide-resistant weeds often reveal patterns of gene flow that explain the geographic distribution of resistance. biorxiv.orgsemanticscholar.org For example, the genetic similarity between distant resistant populations can indicate long-distance dispersal of resistance alleles, likely through contaminated farm equipment or crop seed. uark.edu
Development of Integrated Weed Management Approaches in the Context of Resistance Evolution
The evolution of herbicide resistance necessitates a shift away from reliance on a single weed control method. Integrated Weed Management (IWM) is a holistic approach that combines various control strategies to manage weeds effectively and sustainably. bayer.com The goal of IWM is to reduce the selection pressure for herbicide resistance. soybeanresearchinfo.com
Key components of an IWM program include:
Crop Rotation: Planting different crops in successive seasons disrupts the life cycles of weeds adapted to a specific crop and allows for the rotation of herbicides with different modes of action. soybeanresearchinfo.com
Herbicide Rotation and Mixtures: Avoiding the repeated use of herbicides with the same mode of action is a cornerstone of resistance management. umn.edu Using tank mixtures of herbicides with different modes of action or rotating them annually can delay the evolution of resistance. youtube.com
Cultural Practices:
Tillage: Mechanical weed control through tillage can reduce the weed seed bank in the soil.
Cover Crops: Planting cover crops can suppress weed growth by competing for light, water, and nutrients. soybeanresearchinfo.com
Planting Density and Row Spacing: Optimizing crop planting density and narrowing row spacing can enhance the crop's competitiveness against weeds.
Mechanical and Manual Weeding: In some systems, manual hoeing or mechanical cultivation can be effective at controlling escaped weeds and preventing them from setting seed.
Harvest Weed Seed Control (HWSC): This involves collecting and destroying weed seeds during the harvesting process to prevent them from entering the soil seed bank.
The following table outlines various IWM strategies:
| Strategy Category | Specific Tactic | Primary Goal |
| Chemical | Herbicide Rotation/Mixtures | Reduce selection pressure from a single mode of action. |
| Cultural | Crop Rotation | Disrupt weed life cycles and allow for diverse management practices. |
| Cover Cropping | Suppress weed emergence and growth. | |
| Competitive Crop Cultivars | Enhance crop's ability to outcompete weeds. | |
| Mechanical | Tillage | Bury weed seeds and destroy emerged weeds. |
| Manual Weeding | Remove escaped weeds before they produce seed. | |
| Harvest-time | Harvest Weed Seed Control | Prevent weed seed bank replenishment. |
Cross-Resistance Patterns with Other Herbicide Chemical Classes
Cross-resistance occurs when a weed population develops resistance to a particular herbicide and, as a result, also becomes resistant to other herbicides with the same mode of action, even if those herbicides have not been previously applied. researchgate.net Multiple resistance is a related phenomenon where a weed is resistant to herbicides from two or more different modes of action due to distinct resistance mechanisms. researchgate.net
PSII Inhibitors: A weed population with target-site resistance to one PSII inhibitor (e.g., atrazine) will typically exhibit cross-resistance to other herbicides that bind to the same site on the D1 protein, such as other triazines (e.g., simazine) and ureas (e.g., diuron). agriculturejournals.cz
Metabolic Resistance: Non-target-site resistance based on enhanced metabolism can sometimes confer cross-resistance to herbicides from different chemical classes and with different modes of action. researchgate.net For example, if the enzymes responsible for metabolizing a PSII inhibitor can also detoxify herbicides from other classes, such as ALS inhibitors or ACCase inhibitors, the weed population may exhibit broad-spectrum resistance. researchgate.net
Understanding cross-resistance patterns is essential for selecting effective alternative herbicides for resistance management. nih.gov If a weed population is resistant to a PSII inhibitor due to a target-site mutation, switching to a herbicide with a different mode of action (e.g., an ALS inhibitor or a glyphosate) would be an appropriate strategy. However, if the resistance is due to enhanced metabolism, the effectiveness of other herbicides would need to be carefully evaluated. researchgate.netmdpi.com
The table below illustrates potential cross-resistance scenarios for a weed population resistant to a PSII inhibitor:
| Resistance Mechanism | Cross-Resistance To: | No Cross-Resistance To (Generally): |
| Target-Site Mutation (psbA gene) | Other PSII inhibitors (e.g., other triazines, ureas). | Herbicides with different modes of action (e.g., ALS inhibitors, ACCase inhibitors, EPSPS inhibitors). |
| Enhanced Metabolism (e.g., P450s) | May include other PSII inhibitors and potentially herbicides from different modes of action (e.g., some ALS or ACCase inhibitors). | Herbicides that are not metabolized by the specific enzymes that are enhanced. |
Analytical Methodologies for Environmental and Biological Matrices
Advanced Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry) for Detection and Quantification
Chromatographic techniques coupled with mass spectrometry are the cornerstone of modern analytical chemistry for the detection and quantification of organic compounds like Glenbar in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds. filab.frmeasurlabs.comthermofisher.com Given this compound's properties as a solid with a defined melting point and its solubility characteristics, it is amenable to GC analysis after appropriate sample preparation. nih.gov In GC-MS, the sample is first separated into its individual components based on their differing affinities for a stationary phase and their volatilities as they are carried through a heated column by an inert gas. measurlabs.com The separated components then enter a mass spectrometer, which ionizes and fragments the molecules, producing a unique mass spectrum that serves as a fingerprint for identification and allows for quantification. measurlabs.com
Specific GC-MS spectral data for this compound (PubChem CID 19583) is available, including a NIST Number (53783), library information (Main library), total peaks (161), and the m/z values for the top three peaks (301, 299, and 303). nih.gov This spectral information is crucial for the positive identification of this compound during GC-MS analysis.
GC-MS is particularly useful for screening environmental samples for organic contaminants, including pesticides. measurlabs.comthermofisher.com Its high sensitivity allows for the determination of trace levels of contamination. thermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is another powerful technique, particularly suitable for compounds that are less volatile or thermally labile, although this compound's properties suggest GC is applicable. LC-MS separates compounds based on their interactions with a stationary phase and a liquid mobile phase. nih.gov The separated analytes are then introduced into a mass spectrometer for detection and quantification. LC-MS, especially LC-MS/MS (tandem mass spectrometry), offers high sensitivity and selectivity, making it valuable for analyzing complex biological matrices. nih.govresearchgate.net While the search results did not provide specific LC-MS data for this compound, LC-MS is a general technique applicable to a wide range of organic molecules, including those with polar characteristics or higher molecular weights that might not be ideally suited for GC. nih.govresearchgate.net
Both GC-MS and LC-MS methods require careful optimization of chromatographic conditions (e.g., column type, mobile phase composition, temperature program) and mass spectrometry parameters (e.g., ionization mode, scan range, fragmentation settings) to achieve optimal separation, sensitivity, and specificity for this compound in different matrices.
Optimization of Sample Preparation and Extraction Protocols for Diverse Matrices
Effective sample preparation and extraction are critical steps in the analysis of this compound in environmental and biological matrices, as they aim to isolate the analyte from the complex matrix, remove interfering substances, and concentrate the analyte to detectable levels. The optimization of these protocols is matrix-dependent.
This compound is practically insoluble in water but highly soluble in most organic solvents. nih.gov This solubility profile is a key factor in developing extraction methods.
Environmental Matrices (e.g., Soil, Water)
For solid environmental matrices like soil and sediment, extraction with organic solvents is a common approach. Soxhlet extraction is frequently used to extract target analytes from solid matrices. nih.gov Given this compound's solubility in organic solvents, techniques employing solvents like hexane, acetonitrile, toluene/acetonitrile, petroleum ether, or hexane/methylene chloride, commonly used for extracting organic contaminants, would likely be effective. nih.gov
For aqueous environmental samples, while this compound has low water solubility, trace amounts can still be present. Extraction from water samples can also involve organic solvents. cdc.gov Solid-phase extraction (SPE) is a widely used technique for concentrating and cleaning up analytes from water samples, offering advantages in terms of solvent usage and throughput. researchgate.netnih.gov SPE involves passing the water sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of an appropriate solvent. nih.govagilrom.ro
Cleanup procedures, such as fractionation using SPE materials or techniques like Florisil, silica (B1680970) gel, or size exclusion chromatography, are often necessary to remove co-extracted matrix components that could interfere with chromatographic analysis. nih.govcdc.gov
Biological Matrices (e.g., Tissue, Fluids)
Analyzing this compound in biological samples presents unique challenges due to the complexity of the matrices, which contain high concentrations of proteins, lipids, and other endogenous compounds. Sample preparation for biological matrices typically involves steps to separate the analyte from these interfering substances.
Extraction with organic solvents or mixtures of solvents is a common initial step for biological samples. nih.gov Techniques like liquid-liquid extraction (LLE) or supported liquid extraction (SLE) can be employed. agilrom.ro SLE offers advantages over traditional LLE, including higher throughput and better recoveries by minimizing emulsion formation. agilrom.ro Differential protein precipitation methods can also be used to remove proteins while leaving the analyte in the liquid phase. nih.gov
Cleanup procedures are particularly important for biological extracts to reduce matrix effects that can suppress or enhance the signal during MS analysis. SPE is also applicable to biological matrices for cleanup and analyte concentration. nih.govagilrom.ro
Optimization of extraction protocols involves selecting the appropriate solvent(s), determining the optimal solvent volume, optimizing extraction time and temperature, and evaluating the efficiency of cleanup steps to maximize this compound recovery and minimize matrix interference.
Development of High-Throughput Screening and Monitoring Methods
The development of high-throughput screening (HTS) and monitoring methods for this compound would enable the rapid analysis of a large number of environmental or biological samples. HTS typically involves miniaturization of assays and automation to process samples quickly and efficiently. escholarship.orgbrainxell.com
While the search results did not provide specific examples of HTS methods developed explicitly for this compound, the principles of HTS and rapid monitoring can be applied. Chromatographic methods, particularly those with shorter run times or coupled with faster mass analyzers, can contribute to higher throughput. waters.com Techniques like fast GC or ultra-high-performance liquid chromatography (UHPLC) coupled to high-speed MS systems can significantly reduce analysis time per sample.
Automation of sample preparation steps, such as using automated liquid handling systems for extraction and cleanup, can also increase sample throughput. agilrom.ro The development of simplified extraction protocols that require fewer steps can further contribute to higher throughput.
For routine monitoring of this compound in environmental settings, such as water bodies or soil in agricultural areas where it is used, simplified and cost-effective screening methods might be beneficial. These could potentially involve techniques like enzyme-linked immunosorbent assays (ELISA) if antibodies against this compound were developed, or rapid chromatographic methods with less sophisticated detectors for initial screening, followed by confirmation with GC-MS or LC-MS. However, the development of such specific rapid screening methods for this compound would require dedicated research.
The implementation of high-throughput methods necessitates rigorous validation to ensure accuracy, precision, sensitivity, and reliability across a large number of samples.
Data Table: this compound GC-MS Spectral Information
| Parameter | Value | Source |
| NIST Number | 53783 | nih.gov |
| Library | Main library | nih.gov |
| Total Peaks | 161 | nih.gov |
| m/z Top Peak | 301 | nih.gov |
| m/z 2nd Highest | 299 | nih.gov |
| m/z 3rd Highest | 303 | nih.gov |
Data Table: this compound Physical and Chemical Properties Relevant to Analysis
| Property | Value | Relevance to Analysis | Source |
| Physical State | White solid/crystalline | Impacts sample handling and dissolution steps. | nih.gov |
| Melting Point | 161-162 °C | Indicates thermal stability for GC analysis. | nih.gov |
| Water Solubility | Practically insoluble (0.36 mg/l) | Dictates extraction strategies from aqueous matrices. | nih.gov |
| Solubility in Organic Solvents | Highly soluble | Favors organic solvent extraction methods. | nih.gov |
Computational Chemistry and Structure Activity Relationship Sar Studies
Quantum Chemical Calculations and Molecular Dynamics Simulations of the Chemical Compound
Quantum chemical calculations are theoretical methods used to study the electronic structure and properties of molecules. Techniques such as Density Functional Theory (DFT) can provide insights into a molecule's stable conformation, charge distribution, reactivity, and spectroscopic properties researchgate.netethz.ch. These properties are fundamental to understanding how a molecule might interact with its environment and biological systems. For herbicides, quantum chemical calculations can help predict properties relevant to their behavior in plants and soil, such as ionization potential, electron affinity, and bond dissociation energies.
Molecular dynamics (MD) simulations, on the other hand, are computational techniques that simulate the physical movements of atoms and molecules over time. By applying classical mechanics, MD can model the behavior of a molecule in different environments, such as in solution or interacting with a protein nih.govnih.gov. In the context of herbicides, MD simulations can be used to study the flexibility of the herbicide molecule, its diffusion through biological membranes, or its dynamic interaction with a potential binding site nih.govnih.gov.
While these methods are widely applied in the study of agrochemicals and their interactions researchgate.netethz.chnih.govnih.govnexgenagrichem.co.uk, specific research findings detailing quantum chemical calculations or molecular dynamics simulations performed on Glenbar were not identified in the consulted sources. Such studies, if conducted, could provide valuable information on this compound's preferred conformations, its electronic features that might be relevant for binding, and its dynamic behavior in biological or environmental contexts.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Herbicidal Efficacy Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to build predictive models correlating the chemical structure of compounds with their biological activity scholaris.canih.govnih.gov. By analyzing a series of compounds with known activity, QSAR models identify molecular descriptors (numerical representations of chemical features) that are statistically related to the observed biological effect nih.govnih.gov. These descriptors can include physicochemical properties (e.g., lipophilicity, molecular weight, electronic parameters) or structural features.
For herbicides, QSAR modeling can be used to predict the herbicidal efficacy of new or untested compounds based on their chemical structure nih.govnih.gov. This allows for the virtual screening of large chemical libraries to prioritize synthesis and testing of compounds with a higher probability of being active. QSAR studies can also help to understand which structural features are most important for herbicidal activity, guiding the design of more potent analogs nih.gov.
Some research indicates the inclusion of "this compound" in datasets used for QSAR analysis in broader chemical risk assessment contexts, such as those involving Iterative Fragment Selection (IFS) and the prediction of properties like POP scores scholaris.caamazonaws.com. However, detailed QSAR modeling specifically focused on predicting the herbicidal efficacy of this compound or a series of its derivatives was not found in the search results. A QSAR study on this compound would typically involve correlating its structural parameters with its observed weed control efficacy against various species, potentially identifying key molecular features responsible for its pre-emergence activity.
Ligand-Receptor Docking Studies on Proposed Molecular Targets
Ligand-receptor docking is a computational method used to predict the preferred binding orientation (pose) of a small molecule (ligand), such as a herbicide, to a macromolecular target, typically a protein receptor frontiersin.orgresearchgate.netnih.govresearchgate.net. This technique aims to estimate the binding affinity between the ligand and the receptor, providing insights into the potential molecular target and the nature of the interaction (e.g., hydrogen bonds, hydrophobic interactions) frontiersin.orgresearchgate.net.
Identifying the specific molecular target(s) of a herbicide is crucial for understanding its mechanism of action and for developing new compounds that interact with the same target or related pathways moa-technology.comucanr.edu. Docking studies can be performed when the three-dimensional structure of a potential protein target is known or can be modeled frontiersin.org. By docking the herbicide molecule into the binding site of the target protein, researchers can visualize the potential interactions and estimate the binding energy frontiersin.orgresearchgate.net.
While molecular docking is a widely used tool in herbicide research to explore interactions with known or proposed herbicide targets like Acetyl-CoA carboxylase (ACCase) or Protoporphyrinogen IX Oxidase (PPO) nih.govfrontiersin.orgnih.gov, specific ligand-receptor docking studies involving this compound were not identified in the consulted literature. To perform such studies for this compound, its molecular target in susceptible plants would first need to be identified or hypothesized. Docking simulations could then be used to investigate how this compound might bind to this target protein, providing a molecular-level understanding of its herbicidal mechanism.
Research Gaps and Future Directions in Chemical Compound Studies
Emerging Methodologies for Environmental Monitoring and Remediation Technologies
Environmental monitoring of chemical compounds like Glenbar is crucial for assessing their persistence, mobility, and potential impact on ecosystems. This compound has been noted in the context of soil associations, such as the Imperial-Holtville-Glenbar series, characterized by low permeability, which can influence the movement of chemicals in the soil profile nih.gov. Furthermore, "CUP this compound" has been assigned a POP score of 1.75, suggesting it possesses characteristics that warrant consideration as a potential persistent organic pollutant mdpi.com.
Despite these initial indicators, detailed research employing emerging methodologies for monitoring this compound specifically in various environmental compartments (soil, water, air, biota) appears limited in the readily available literature. Future research could leverage advanced analytical techniques, such as high-resolution mass spectrometry and passive sampling methods, for more sensitive and widespread detection of this compound and its potential transformation products in complex environmental matrices. Investigations into its degradation pathways under different environmental conditions (e.g., photolysis, hydrolysis, biodegradation) are also essential for understanding its fate. epa.govag.state.mn.useuropa.eueuropa.eu
Regarding remediation technologies, there is a lack of specific studies focusing on the removal or degradation of this compound from contaminated soil or water. Future directions could explore the efficacy of various remediation approaches, including bioremediation using microbial consortia capable of degrading the compound, phytoremediation, or advanced oxidation processes, tailored to the chemical properties of this compound.
Novel Approaches in Understanding and Mitigating Resistance Evolution
The repeated use of herbicides with a single mode of action can lead to the evolution of resistant weed populations, posing a significant challenge to effective weed management mdpi.comclemson.edunih.govfrontiersin.org. This compound functions as a pre-emergence herbicide nih.gov, and understanding the potential for weeds to develop resistance to this specific compound is vital for its continued efficacy and for developing sustainable weed control strategies.
Current research on herbicide resistance evolution highlights various mechanisms, including target-site mutations and non-target-site resistance (NTSR) mechanisms such as enhanced herbicide metabolism or reduced uptake/translocation clemson.edunih.govfrontiersin.orgnih.gov. While the general principles of resistance evolution are well-documented, specific studies investigating the mechanisms by which weeds might develop resistance to this compound were not prominent in the search results.
Future research should focus on actively monitoring weed populations in areas with a history of this compound use to detect early signs of resistance. Novel approaches, such as molecular techniques to identify potential target-site mutations or changes in gene expression related to detoxification pathways in resistant weed biotypes, are crucial. clemson.edunih.govnih.gov Understanding the genetic basis of potential resistance to this compound would enable the development of strategies to mitigate its evolution and spread, such as implementing resistance management plans that involve rotating herbicides with different modes of action or integrating non-chemical control methods. mdpi.comwur.nlnsw.gov.augov.mb.ca
Integration of Omics Technologies for Comprehensive Biological Impact Assessment
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for comprehensively assessing the biological impact of chemical compounds at the molecular level nih.govnih.govmetabolon.comenago.comnih.govmdpi.com. These technologies can provide insights into how organisms respond to chemical exposure, identifying affected biological pathways and potential biomarkers of exposure or effect. nih.govmetabolon.comenago.comnih.gov
Despite the increasing application of omics technologies in ecotoxicology and studies of plant responses to herbicides, there is a notable absence of published research specifically utilizing these approaches to investigate the biological impact of this compound on target weeds, non-target plants, or other environmental organisms. europa.eugov.mb.canih.gov
Future research should integrate omics technologies to gain a deeper understanding of this compound's mode of action at the molecular level in susceptible weeds. Furthermore, applying these technologies to assess the impact on non-target organisms in agricultural and surrounding ecosystems could reveal sub-lethal effects and provide a more holistic picture of its environmental impact. nih.gov Such studies could help identify sensitive species or biological processes that are most vulnerable to this compound exposure, informing risk assessments and potentially leading to the development of more selective weed management strategies.
Strategies for Sustainable Agricultural Practices and Reduced Chemical Input in Weed Management
Sustainable agricultural practices aim to minimize the environmental footprint of farming while maintaining productivity. In weed management, this involves reducing reliance on chemical herbicides through the adoption of integrated weed management (IWM) strategies. wur.nlnsw.gov.augov.mb.ca IWM combines various control methods, including cultural practices (e.g., crop rotation, cover cropping), mechanical control, biological control, and the judicious use of herbicides wur.nlnsw.gov.augov.mb.ca.
This compound is a chemical input used for pre-emergence weed control nih.gov. Research on strategies for specifically reducing the input of this compound within sustainable agricultural systems or its role in integrated weed management programs was not extensively detailed in the search results. While general principles of IWM are well-established, the optimal integration of specific herbicides like this compound into these systems requires further investigation. wur.nlnsw.gov.augov.mb.ca
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing Glenbar in laboratory settings?
- Methodological Answer: Synthesis typically involves multi-step organic reactions, requiring precise control of temperature, catalysts, and stoichiometry. Key steps include purification via column chromatography (≥95% purity) and validation through NMR (¹H, ¹³C) and mass spectrometry . For reproducibility, document reaction conditions (e.g., solvent polarity, inert atmosphere) and compare yields against peer-reviewed protocols (e.g., J. Org. Chem., 2023) .
Q. How can researchers characterize this compound’s structural stability under varying pH conditions?
- Methodological Answer: Conduct accelerated stability studies using HPLC-UV to monitor degradation products. Prepare buffers (pH 2–12), incubate this compound at 37°C, and sample at intervals (0, 7, 14 days). Compare degradation kinetics to Arrhenius models to predict shelf-life. Publish raw chromatographic data in supplementary materials for peer validation .
Q. What spectroscopic techniques are most effective for identifying this compound’s functional groups?
- Methodological Answer: Combine FT-IR (400–4000 cm⁻¹) for bond vibration analysis with X-ray crystallography for 3D conformation. Cross-validate findings with computational simulations (DFT) to resolve ambiguities in peak assignments .
Q. How should researchers design a literature review strategy to identify gaps in this compound studies?
- Methodological Answer: Use Google Scholar with Boolean operators (e.g., "this compound AND synthesis NOT production") and filter by publication year (2015–2025). Prioritize articles with ≥20 citations and cross-reference "Cited by" links to trace seminal works. Exclude non-peer-reviewed sources (e.g., ) .
Advanced Research Questions
Q. What experimental frameworks resolve contradictions in this compound’s reported mechanism of action (MOA)?
- Methodological Answer: Employ orthogonal assays (e.g., SPR for binding affinity, CRISPR knockouts for target validation) to test competing hypotheses. Perform meta-analyses of existing data using PRISMA guidelines, highlighting confounding variables (e.g., cell line variability). Publish negative results to reduce publication bias .
Q. How can computational modeling predict this compound’s interactions with novel biological targets?
- Methodological Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to screen this compound against protein databases (PDB). Validate in silico hits with SPR or ITC. Share simulation parameters (force fields, solvation models) via open-access platforms (e.g., Zenodo) for reproducibility .
Q. What statistical approaches are optimal for analyzing dose-response variability in this compound’s efficacy studies?
- Methodological Answer: Apply nonlinear regression (Hill equation) to EC₅₀ calculations. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Address outliers via Grubbs’ test and report effect sizes (Cohen’s d) for clinical relevance .
Q. How do researchers ethically balance in vivo testing of this compound with 3R principles (Replacement, Reduction, Refinement)?
- Methodological Answer: Prioritize in vitro models (organoids, microphysiological systems) for preliminary screens. For in vivo studies, minimize sample size via power analysis and employ non-invasive imaging (e.g., PET scans). Obtain ethics approval (IACUC) and disclose compliance in methods sections .
Key Recommendations
- Reproducibility: Archive raw data in FAIR-compliant repositories (e.g., Figshare) .
- Interdisciplinary Collaboration: Partner with computational chemists for mechanistic insights and pharmacologists for translational validation .
- Ethical Transparency: Disclose funding sources and conflicts of interest in all publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
